molecular formula C9H11F9 B3089237 1,1,1,2,2,3,3,4,4-Nonafluorononane CAS No. 1190430-21-7

1,1,1,2,2,3,3,4,4-Nonafluorononane

Cat. No.: B3089237
CAS No.: 1190430-21-7
M. Wt: 290.17 g/mol
InChI Key: GYDMBTYTWYNRGO-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluorononane is a perfluorinated organic compound with the molecular formula C₉H₁₁F₉. It is a nonpolar gas with a boiling point of -30.5°C . These compounds are known for their unique properties, including high thermal stability and low friction coefficients.

Preparation Methods

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4-Nonafluorononane undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4-Nonafluorononane exerts its effects is primarily related to its physical and chemical properties. The compound’s nonpolar nature and high thermal stability make it an effective solvent and lubricant. Its molecular targets and pathways involve interactions with other nonpolar molecules and surfaces, reducing friction and enhancing stability .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4-Nonafluorononane can be compared with other perfluorinated compounds such as:

These comparisons highlight the unique properties of this compound, particularly its balance of thermal stability and solvation properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluorononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMBTYTWYNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)4(CH2)5H, C9H11F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Nonane, 1,1,1,2,2,3,3,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895167
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190430-21-7
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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